molecular formula C19H19N3O5 B11378356 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11378356
M. Wt: 369.4 g/mol
InChI Key: QGBKQOUJWRZFRD-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-dimethoxyphenyl group at the 4-position and a 4-methoxyphenylacetamide moiety at the 3-position. Its molecular formula is C₁₉H₁₈N₃O₅ (calculated molecular weight: 368.37 g/mol).

The oxadiazole ring enhances metabolic stability and influences electronic properties, while methoxy substituents modulate solubility and steric interactions. This structural motif aligns with broader research on arylacetamides, which are noted for their resemblance to penicillin derivatives and utility as ligands in coordination chemistry .

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O5/c1-24-14-7-4-12(5-8-14)10-17(23)20-19-18(21-27-22-19)13-6-9-15(25-2)16(11-13)26-3/h4-9,11H,10H2,1-3H3,(H,20,22,23)

InChI Key

QGBKQOUJWRZFRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide under reflux conditions.

    Acylation: The resulting oxadiazole intermediate is then acylated with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.

    Receptor Binding: It may bind to specific receptors on microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on heterocyclic cores, substituent patterns, and physicochemical properties.

Heterocyclic Core Variations

(a) Oxadiazole-Based Analogs
  • 2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS 872868-33-2): Molecular Formula: C₁₇H₁₄N₃O₄Br Molecular Weight: 404.22 g/mol Key Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl and substitutes the acetamide’s phenyl ring with a 4-bromophenoxy group.
  • 2-(4-Chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS 874192-66-2):

    • Molecular Formula : C₁₈H₁₆ClN₃O₄
    • Molecular Weight : 373.79 g/mol
    • Key Differences : Substitutes the 4-methoxyphenylacetamide with a 4-chlorophenyl group. Chlorine’s electronegativity may enhance metabolic stability but reduce solubility compared to methoxy .
(b) Benzothiazole-Based Analogs
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide :
    • Core Structure : Benzothiazole instead of oxadiazole.
    • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, which could improve binding to hydrophobic enzyme pockets but reduce solubility. Benzothiazole cores are associated with antimicrobial and antitumor activities .

Substituent-Driven Comparisons

Compound Name Substituent (R₁) Substituent (R₂) Molecular Weight (g/mol) Key Properties
Target Compound 3,4-Dimethoxyphenyl 4-Methoxyphenyl 368.37 High solubility due to methoxy groups
2-(4-Chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 3,4-Dimethoxyphenyl 4-Chlorophenyl 373.79 Increased lipophilicity (Cl vs. OCH₃)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide 6-Trifluoromethyl 3,4-Dimethoxyphenyl ~390 (estimated) Enhanced metabolic stability (CF₃)

Physicochemical and Structural Insights

  • Solubility : Methoxy groups generally enhance aqueous solubility via hydrogen bonding, as seen in the target compound and its 4-methoxyphenyl analogs. Chlorine or bromine substituents (e.g., CAS 874192-66-2, 872868-33-2) reduce solubility but improve membrane permeability .
  • Conformational Flexibility : Crystal structures of related N-substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) reveal planar amide groups and variable dihedral angles (44.5–77.5°) between aromatic rings, influencing steric interactions and binding modes .
  • Hydrogen Bonding : Amide groups in analogs form R₂²(10) hydrogen-bonded dimers, which may stabilize crystal packing or intermolecular interactions in biological systems .

Research Implications and Gaps

  • Benzothiazole analogs () highlight the impact of heterocycle choice on bioactivity.
  • Synthetic Feasibility : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl), similar to methods described for dichlorophenylacetamide derivatives .
  • Data Limitations: No direct biological or solubility data for the target compound are provided in the evidence, necessitating further experimental validation.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, especially in the field of medicinal chemistry. This article aims to explore the biological activity of this compound through an examination of its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound is characterized by its molecular formula C18H17N3O4C_{18}H_{17}N_{3}O_{4} and a molecular weight of 339.35 g/mol. The compound features an oxadiazole ring, which is known for its pharmacological relevance.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Polar Surface Area75.347 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including this compound. The oxadiazole scaffold has been shown to interact with various biological targets involved in cancer progression.

  • Mechanisms of Action : The compound exhibits cytotoxic effects through multiple mechanisms:
    • Inhibition of Enzymes : It has been reported to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical for cancer cell proliferation and survival .
    • Targeting Kinases : The compound may also affect signaling pathways by inhibiting specific kinases involved in tumor growth .

Antimicrobial Activity

The oxadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth through mechanisms that involve disruption of cellular functions and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features:

  • Substituents : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Oxadiazole Ring : This moiety is crucial for the compound's biological activity, facilitating interactions with nucleic acids and proteins .

Case Studies

  • Case Study on Anticancer Activity :
    A study investigating various 1,3,4-oxadiazole derivatives found that compounds similar to this compound exhibited significant growth inhibition in several cancer cell lines. The highest activity was noted against HT29 colorectal cancer cells .
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications in the oxadiazole structure led to enhanced antibacterial effects compared to existing antibiotics .

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